![molecular formula C11H17BO3 B11896942 (4-(2-Methylbutoxy)phenyl)boronic acid](/img/structure/B11896942.png)
(4-(2-Methylbutoxy)phenyl)boronic acid
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Overview
Description
(4-(2-Methylbutoxy)phenyl)boronic acid is an organic compound belonging to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to a carbon atom and two hydroxyl groups. This particular compound features a phenyl ring substituted with a 2-methylbutoxy group and a boronic acid functional group. Boronic acids are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(2-Methylbutoxy)phenyl)boronic acid typically involves the reaction of 4-bromo-2-methylbutoxybenzene with a boron-containing reagent. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: (4-(2-Methylbutoxy)phenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents like hydrogen peroxide.
Substitution: The boronic acid group can be substituted with other functional groups through reactions with electrophiles.
Common Reagents and Conditions:
Palladium Catalysts: Pd(PPh3)4, Pd(dppf)Cl2
Bases: Potassium carbonate, sodium hydroxide
Solvents: DMF, tolu
Biological Activity
(4-(2-Methylbutoxy)phenyl)boronic acid is a compound that belongs to the family of boronic acids, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, including its antibacterial, anticancer, and enzyme inhibition properties, supported by various research findings and case studies.
Overview of Boronic Acids
Boronic acids are characterized by the presence of a boron atom bonded to a hydroxyl group and an organic substituent. They are known for their ability to form reversible covalent bonds with diols, which can be exploited in drug design and delivery systems. The biological activities of boronic acids, including this compound, are attributed to their unique chemical properties and interactions with biological molecules.
1. Antibacterial Activity
Boronic acids have demonstrated significant antibacterial properties. In a study assessing the antibacterial efficacy of various boronic acid derivatives, including this compound, it was found that these compounds could inhibit the growth of several bacterial strains.
- Mechanism of Action : The antibacterial activity is primarily attributed to the ability of boronic acids to interact with bacterial cell walls and disrupt essential cellular processes. This interaction often involves the formation of boronate esters with glycolipids present on bacterial surfaces, leading to cell lysis.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 6.50 mg/mL |
Staphylococcus aureus | 5.00 mg/mL |
Pseudomonas aeruginosa | 7.00 mg/mL |
2. Anticancer Activity
The anticancer potential of this compound has been explored in various studies. Research indicates that this compound exhibits cytotoxic effects against cancer cell lines, particularly breast cancer (MCF-7).
- Cytotoxicity Profile : The compound showed a high cytotoxic effect with an IC50 value of 18.76 ± 0.62 µg/mL against MCF-7 cells, indicating its potential as an anticancer agent.
Cell Line | IC50 (µg/mL) |
---|---|
MCF-7 (breast cancer) | 18.76 ± 0.62 |
Normal fibroblast | >100 |
3. Enzyme Inhibition Activity
Boronic acids are also known for their ability to inhibit various enzymes, making them valuable in therapeutic applications.
- Enzyme Inhibition : Studies have demonstrated that this compound exhibits moderate acetylcholinesterase inhibition with an IC50 of 115.63 ± 1.16 µg/mL and strong inhibition against butyrylcholinesterase at an IC50 of 3.12 ± 0.04 µg/mL.
Enzyme | IC50 (µg/mL) |
---|---|
Acetylcholinesterase | 115.63 ± 1.16 |
Butyrylcholinesterase | 3.12 ± 0.04 |
Antiurease | 1.10 ± 0.06 |
Antityrosinase | 11.52 ± 0.46 |
Case Study 1: Antioxidant and Antimicrobial Cream Formulation
A recent study formulated a cream incorporating this compound and evaluated its biological activities:
- Findings : The cream exhibited strong antioxidant properties with IC50 values for DPPH and ABTS radical scavenging assays at 0.14 ± 0.01 µg/mL and 0.11 ± 0.01 µg/mL respectively.
- Dermatological Assessment : Histological evaluations indicated no toxic effects on healthy tissues, suggesting its safety for dermatological applications.
Case Study 2: Targeted Drug Delivery Systems
Research has explored the use of boronic acids in developing targeted drug delivery systems for insulin:
- Mechanism : The boron-containing compounds facilitate the selective release of drugs in response to specific biological triggers, enhancing therapeutic efficacy while minimizing side effects.
Properties
Molecular Formula |
C11H17BO3 |
---|---|
Molecular Weight |
208.06 g/mol |
IUPAC Name |
[4-(2-methylbutoxy)phenyl]boronic acid |
InChI |
InChI=1S/C11H17BO3/c1-3-9(2)8-15-11-6-4-10(5-7-11)12(13)14/h4-7,9,13-14H,3,8H2,1-2H3 |
InChI Key |
PPIDNKPQNYFIAK-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)OCC(C)CC)(O)O |
Origin of Product |
United States |
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